
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane, also known as Isoflurane, is a fluorinated methyl ether. It is widely recognized for its use as a volatile anesthetic agent in medical settings. The compound has the molecular formula C₃H₂ClF₅O and a molecular weight of 184.49 g/mol . Isoflurane is known for its efficacy in inducing and maintaining general anesthesia, making it a critical component in modern anesthetic practices.
Preparation Methods
The synthesis of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactors and stringent quality control measures to produce Isoflurane in bulk quantities .
Chemical Reactions Analysis
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Isoflurane into less fluorinated derivatives.
Substitution: Isoflurane can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various analytical techniques.
Biology: Isoflurane is employed in studies involving the central nervous system due to its anesthetic properties.
Medicine: Beyond its primary use as an anesthetic, Isoflurane is studied for its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with the central nervous system. Isoflurane enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity, thereby inducing anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effect .
Comparison with Similar Compounds
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane can be compared with other similar compounds such as:
Enflurane: Another fluorinated methyl ether used as an anesthetic. Isoflurane is preferred due to its lower incidence of side effects.
Halothane: A halogenated hydrocarbon anesthetic. Isoflurane has a better safety profile and is less likely to cause hepatotoxicity.
Sevoflurane: A fluorinated ether with rapid onset and recovery times. .
Properties
CAS No. |
64017-73-8 |
|---|---|
Molecular Formula |
C3H2ClF5O |
Molecular Weight |
184.49 g/mol |
IUPAC Name |
1-chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-3(9,1(5)6)10-2(7)8/h1-2H |
InChI Key |
WPSUOVRIOAWRCD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


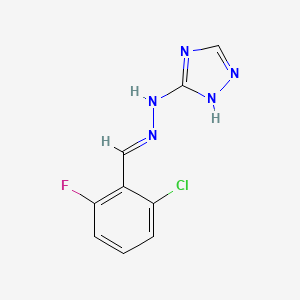
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
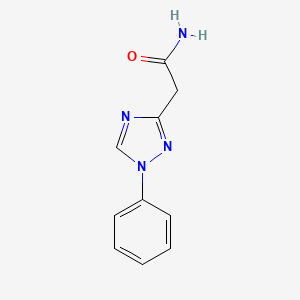
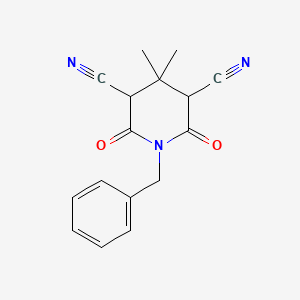
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
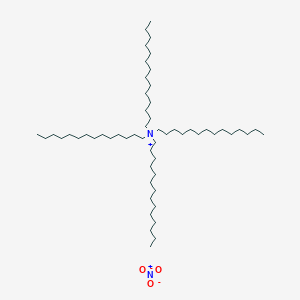
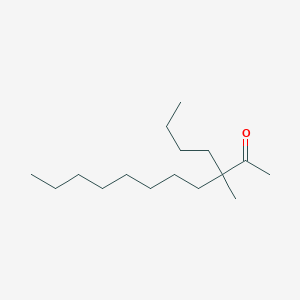
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
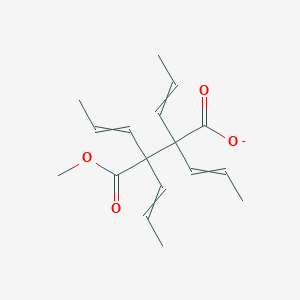
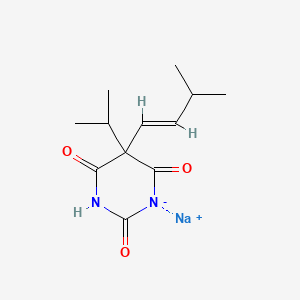

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)

